molecular formula C18H19N5O2S B6504319 3-methyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}thiophene-2-carboxamide CAS No. 1396876-75-7

3-methyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}thiophene-2-carboxamide

Cat. No.: B6504319
CAS No.: 1396876-75-7
M. Wt: 369.4 g/mol
InChI Key: HTLXFADIRQWSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}thiophene-2-carboxamide is a heterocyclic compound featuring a cyclohexyl core linked to a 1,2,4-oxadiazole ring substituted with pyrazine at the 3-position. The 1,2,4-oxadiazole and pyrazine rings are electron-deficient aromatic systems that facilitate hydrogen bonding and π-π stacking interactions, making them common scaffolds in drug discovery . Although direct biological data for this compound is unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in kinase inhibition or protease targeting .

Properties

IUPAC Name

3-methyl-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-5-10-26-14(12)16(24)22-18(6-3-2-4-7-18)17-21-15(23-25-17)13-11-19-8-9-20-13/h5,8-11H,2-4,6-7H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLXFADIRQWSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

BI93347 (Sulfonamide Derivative)

  • Structure : 2-methyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide
  • Key Differences : Replaces the thiophene-2-carboxamide with a benzene sulfonamide group.
  • Impact: Sulfonamide vs. Aromatic System: Benzene sulfonamide lacks the sulfur atom in thiophene, reducing π-electron richness and possibly weakening hydrophobic interactions with target proteins.

Patent Example I-2 (Trifluoromethyl-Substituted Analog)

  • Structure: 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide
  • Key Differences : Incorporates a 3,5-bis(trifluoromethyl)benzoyl group and ethyl-methyl carboxamide.
  • Impact: Trifluoromethyl Groups: Enhance lipophilicity (logP increase) and metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Furan-Containing Thiourea Analog

  • Structure : 3-[(Furan-2-yl)methyl]-1-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
  • Key Differences : Features a furan-2-ylmethyl group and thiourea linkage.
  • Impact :
    • Furan vs. Thiophene : Furan’s lower aromaticity and reduced electron density may decrease π-π stacking efficiency compared to thiophene.
    • Thiourea vs. Carboxamide : Thiourea’s higher hydrogen-bonding capacity could enhance target affinity but may reduce metabolic stability due to susceptibility to hydrolysis .

Hypothetical Physicochemical and Pharmacokinetic Properties

Property Target Compound BI93347 (Sulfonamide) Patent I-2 (CF₃-Substituted) Furan-Thiourea Analog
Molecular Weight ~400 (estimated) 399.47 Likely higher (CF₃ groups) ~380–400 (estimated)
logP (Lipophilicity) Moderate (thiophene + cyclohexyl) Higher (sulfonamide) High (CF₃ groups) Moderate (furan)
Hydrogen Bonding Moderate (carboxamide) Low (sulfonamide) Moderate (carboxamide + CF₃) High (thiourea)
Metabolic Stability Likely moderate High (sulfonamide stability) Very high (CF₃ resistance) Low (thiourea hydrolysis)

Structural-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : Trifluoromethyl substituents (Patent I-2) enhance metabolic stability but may reduce aqueous solubility due to increased hydrophobicity .

Aromatic Systems : Thiophene’s sulfur atom improves π-electron density compared to furan, favoring interactions with aromatic residues in enzyme active sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.